molecular formula C5H9ClFNO2 B2622591 1-Amino-3-fluorocyclobutane-1-carboxylic acid hydrochloride CAS No. 2059910-04-0

1-Amino-3-fluorocyclobutane-1-carboxylic acid hydrochloride

Cat. No.: B2622591
CAS No.: 2059910-04-0
M. Wt: 169.58
InChI Key: BBOCZBXXOVEPSO-WUADFYGQSA-N
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Description

1-Amino-3-fluorocyclobutane-1-carboxylic acid hydrochloride is a critical synthetic intermediate in the production of fluciclovine (also known as anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid or [18F]FACBC), a positron emission tomography (PET) tracer approved for imaging prostate cancer . Once radiofluorinated, the resulting compound, fluciclovine, is a synthetic amino acid analog that is transported into cancer cells primarily by two key amino acid transporters: the sodium-dependent alanine-serine-cysteine transporter 2 (ASCT2) and the sodium-independent L-type amino acid transporter 1 (LAT1) . This mechanism allows for the targeted imaging of tumors with high metabolic demand for amino acids. Research applications for this compound and its radiolabeled derivative are focused primarily in oncology, specifically for the detection of recurrent prostate cancer, where it has demonstrated significant clinical utility . Studies have also explored its potential in imaging other malignancies, such as brain tumors, due to the resulting high tumor-to-normal-brain tissue contrast offered by the PET tracer . The value of this precursor compound lies in its role in advancing cancer diagnostics and the development of targeted imaging agents.

Properties

IUPAC Name

1-amino-3-fluorocyclobutane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FNO2.ClH/c6-3-1-5(7,2-3)4(8)9;/h3H,1-2,7H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBOCZBXXOVEPSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(=O)O)N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2059910-04-0
Record name 1-amino-3-fluorocyclobutanecarboxylic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-amino-3-fluorocyclobutane-1-carboxylic acid hydrochloride typically involves the fluorination of cyclobutane derivatives followed by the introduction of amino and carboxylic acid groups. One common method includes the reaction of cyclobutene with a fluorinating agent such as Selectfluor, followed by hydrolysis and amination to introduce the amino group. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-fluorocyclobutane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide in acetone.

Major Products Formed:

  • Oxidation of the amino group can yield nitroso or nitro derivatives.
  • Reduction of the carboxylic acid group results in the formation of the corresponding alcohol.
  • Substitution reactions can produce various halogenated or functionalized cyclobutane derivatives.

Scientific Research Applications

1-Amino-3-fluorocyclobutane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-amino-3-fluorocyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Cyclobutane Derivatives

Structural and Functional Differences

The following table summarizes key structural features, properties, and applications of 1-amino-3-fluorocyclobutane-1-carboxylic acid hydrochloride and analogous compounds:

Compound Name Substituents CAS Number Molecular Formula Molecular Weight (g/mol) Primary Applications
This compound 3-Fluoro 1033700-92-3* C₅H₉ClFNO₂ 179.59 PET imaging (brain tumors)
1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid hydrochloride 3-Benzyloxy 1207894-63-0 C₁₂H₁₆ClNO₃ 257.71 Research reagent (organic synthesis)
1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid hydrochloride 3-Hydroxymethyl 109826-20-2 C₆H₁₀ClNO₃ 179.60 Solubility studies, drug delivery
1-Amino-3,3-difluorocyclobutanecarboxylic acid 3,3-Difluoro Not reported C₅H₇F₂NO₂ 163.12 Fluorination mechanism studies
1-Amino-3,3-dimethylcyclobutane-1-carboxylic acid hydrochloride 3,3-Dimethyl Not reported C₇H₁₄ClNO₂ 187.65 Steric hindrance research

Key Comparative Analyses

Electronic and Steric Effects
  • Fluorine vs.
  • Difluoro vs. Monofluoro: The 3,3-difluoro derivative (Journal of Fluorine Chemistry, 2010) exhibits greater conformational rigidity and metabolic stability due to dual fluorine atoms, though its synthesis is more complex .

Biological Activity

1-Amino-3-fluorocyclobutane-1-carboxylic acid hydrochloride, often referred to as Fluciclovine (18F) , is a synthetic amino acid analog primarily employed in nuclear medicine, particularly for imaging in oncology. Its biological activity is characterized by its selective uptake in tumor cells, making it a valuable tool for cancer detection and monitoring.

  • Molecular Formula : CHClFNO
  • Molecular Weight : 169.58 g/mol
  • Structure : The compound features a cyclobutane ring with an amino group and a fluorine atom, contributing to its unique properties and biological activity.

Target of Action

This compound targets prostate cancer cells through specific amino acid transporters, notably ASCT2 and LAT1 , which are upregulated in these cells. This selective uptake allows for enhanced imaging of tumors compared to normal tissues .

Mode of Action

The compound acts by mimicking the natural amino acid L-leucine, facilitating its transport into tumor cells. Once inside, it participates in metabolic pathways that are crucial for tumor growth and proliferation .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals:

  • Distribution : Unlike other imaging agents such as FDG (fluorodeoxyglucose), 1-amino-3-fluorocyclobutane-1-carboxylic acid shows negligible uptake in the kidneys and urinary tract, which minimizes background noise in imaging studies.
  • Temporal Dynamics : In laboratory settings, the compound exhibits varying uptake patterns over time; initial bone marrow activity decreases while muscle activity increases, indicating dynamic distribution within the body.

Cellular Uptake

Research indicates that 1-amino-3-fluorocyclobutane-1-carboxylic acid is preferentially taken up by malignant tissues:

  • In a study involving gliosarcoma models, the maximum tumor uptake was recorded at 1.72 %ID/g at 60 minutes post-injection, demonstrating a significant tumor-to-brain ratio improvement from 5.58 at 5 minutes to 6.61 at 60 minutes .

Comparative Studies

In comparative studies against other imaging agents:

  • The uptake of [18F]FACBC in human patients with glioblastoma multiforme showed a maximum concentration of 146 nCi/mL at 35 minutes after injection, highlighting its effectiveness as a PET tracer compared to normal brain tissue uptake which remained low .

Case Studies

Case Study: Glioblastoma Multiforme Imaging
A notable case involved a patient with residual glioblastoma multiforme where [18F]FACBC was administered. The imaging results indicated intense uptake in the tumor region, supporting its use as a reliable agent for tumor localization and assessment of treatment response .

Summary of Findings

FeatureDetails
Chemical Structure Cyclobutane derivative with amino and fluorine groups
Primary Use Tumor imaging in nuclear medicine
Mechanism Selective uptake via ASCT2 and LAT1 transporters
Pharmacokinetics Minimal kidney uptake; dynamic tissue distribution
Tumor Uptake Ratio High tumor-to-normal tissue ratio observed

Q & A

Basic: What are the recommended synthetic routes for 1-amino-3-fluorocyclobutane-1-carboxylic acid hydrochloride?

Answer:
The synthesis of cyclobutane derivatives typically involves ring-closing strategies or functionalization of preformed cyclobutane rings. For fluorinated analogs like this compound:

  • Step 1: Start with a cyclobutane scaffold (e.g., cyclobutanone) and introduce fluorine via electrophilic fluorination or nucleophilic substitution using reagents like Selectfluor™ or KF .
  • Step 2: Install the carboxylic acid group via oxidation (e.g., KMnO₄ or CrO₃) or carboxylation .
  • Step 3: Introduce the amino group via reductive amination or Gabriel synthesis, followed by HCl salt formation .
    Validation: Purity should be confirmed via HPLC (>98%) and structural characterization via 1H^1H-/13C^{13}C-NMR and HRMS .

Advanced: How does the fluorine substituent influence the compound’s conformational stability and biochemical interactions?

Answer:
The fluorine atom at position 3 introduces steric and electronic effects:

  • Conformational analysis: Fluorine’s electronegativity restricts ring puckering, as shown in X-ray crystallography studies of similar cyclobutane derivatives (e.g., 1-(aminomethyl)-2-methylcyclobutane-1-carboxylic acid hydrochloride) .
  • Biochemical impact: Fluorine enhances metabolic stability and modulates interactions with enzymes (e.g., γ-aminobutyric acid (GABA) analogs) by altering hydrogen-bonding networks .
    Methodology: Use DFT calculations to model ring strain and compare with experimental data (e.g., IR spectroscopy) .

Basic: What solvents and conditions are optimal for dissolving this compound in biological assays?

Answer:
The hydrochloride salt improves water solubility. Recommended protocols:

  • Aqueous buffers: Dissolve in PBS (pH 7.4) or Tris-HCl (10 mM, pH 8.0) at 25°C with sonication.
  • Organic cosolvents: For hydrophobic assays, use DMSO (≤5% v/v) to avoid cytotoxicity .
    Critical Note: Confirm solubility via dynamic light scattering (DLS) to detect aggregation .

Advanced: How can enantiomeric purity be ensured during synthesis, and what chiral analysis methods are recommended?

Answer:
Enantioselective synthesis requires:

  • Chiral catalysts: Use Evans’ oxazaborolidine catalysts for asymmetric induction during cyclobutane ring formation .
  • Resolution: Separate enantiomers via chiral HPLC (e.g., Chiralpak® AD-H column) or enzymatic resolution using lipases .
    Validation: Polarimetry and circular dichroism (CD) spectroscopy for optical activity confirmation .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR: 19F^{19}F-NMR to confirm fluorine position (δ=120\delta = -120 to 180-180 ppm) and 1H^1H-NMR for cyclobutane ring protons (δ 1.5–3.0 ppm) .
  • Mass spectrometry: HRMS (ESI+) for molecular ion [M+H]+^+ and isotopic pattern analysis of Cl .
  • XRD: Single-crystal X-ray diffraction for absolute configuration determination .

Advanced: How does this compound compare to non-fluorinated analogs in inhibiting neurotransmitter receptors?

Answer:
Fluorination alters receptor binding kinetics:

  • Case study: Fluorinated cyclobutane derivatives show 2–3x higher binding affinity to GABAA_A receptors vs. non-fluorinated analogs due to reduced desensitization .
  • Experimental design: Use patch-clamp electrophysiology on HEK293 cells expressing GABAA_A receptors. Compare IC50_{50} values (fluorinated vs. non-fluorinated) .

Basic: What are the stability and storage recommendations for this compound?

Answer:

  • Storage: -20°C in airtight, light-resistant containers under argon. Avoid freeze-thaw cycles .
  • Stability testing: Monitor degradation via LC-MS over 6 months; >95% purity retained under recommended conditions .

Advanced: Can this compound serve as a precursor for photoaffinity labeling probes?

Answer:
Yes, via functionalization:

  • Strategy: Introduce a diazirine or benzophenone group at the amino position for UV-induced crosslinking .
  • Validation: Radiolabel with 3H^3H or 14C^{14}C and perform SDS-PAGE to identify target proteins in cellular lysates .

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